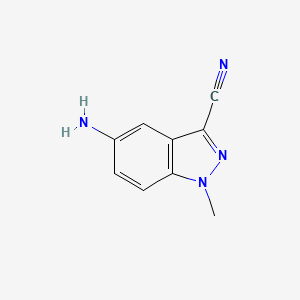
5-Amino-1-methyl-1h-indazole-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-1-methyl-1H-indazole-3-carbonitrile is an organic compound belonging to the indazole family. Indazoles are heterocyclic aromatic organic compounds that are significant in medicinal chemistry due to their diverse biological activities. This compound is characterized by the presence of an amino group, a methyl group, and a carbonitrile group attached to the indazole ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-methyl-1H-indazole-3-carbonitrile typically involves the reduction of 5-nitro-1-methyl-1H-indazole. One common method includes dissolving 5-nitro-1-methyl-1H-indazole in methanol, followed by the addition of palladium on carbon (Pd/C) as a catalyst. The mixture is then subjected to hydrogenation at room temperature for several hours until the reaction is complete .
Industrial Production Methods
In an industrial setting, the synthesis might involve larger-scale equipment and more controlled conditions. For instance, the reduction process can be carried out in a hydrogenation reactor with continuous monitoring of pressure and temperature to ensure optimal yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions
5-Amino-1-methyl-1H-indazole-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carbonitrile group can be reduced to form amines.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of N-substituted derivatives.
Aplicaciones Científicas De Investigación
5-Amino-1-methyl-1H-indazole-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a kinase inhibitor, which can be useful in studying cell signaling pathways.
Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.
Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 5-Amino-1-methyl-1H-indazole-3-carbonitrile involves its interaction with specific molecular targets, such as protein kinases. By inhibiting these kinases, the compound can interfere with cell signaling pathways that are crucial for cell proliferation and survival. This makes it a potential candidate for anticancer therapies .
Comparación Con Compuestos Similares
Similar Compounds
5-Amino-1H-indazole-3-carbonitrile: Lacks the methyl group, which can affect its biological activity and solubility.
5-Methyl-1H-indazole-3-carbonitrile:
1H-Indazole-3-carbaldehyde: Contains an aldehyde group instead of a carbonitrile group, leading to different chemical properties and reactivity.
Uniqueness
5-Amino-1-methyl-1H-indazole-3-carbonitrile is unique due to the presence of both an amino group and a carbonitrile group on the indazole ring. This combination of functional groups provides a versatile platform for further chemical modifications and enhances its potential for various applications in medicinal chemistry and industrial processes .
Propiedades
Fórmula molecular |
C9H8N4 |
|---|---|
Peso molecular |
172.19 g/mol |
Nombre IUPAC |
5-amino-1-methylindazole-3-carbonitrile |
InChI |
InChI=1S/C9H8N4/c1-13-9-3-2-6(11)4-7(9)8(5-10)12-13/h2-4H,11H2,1H3 |
Clave InChI |
NVAOQBSRBXJLIO-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(C=C(C=C2)N)C(=N1)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


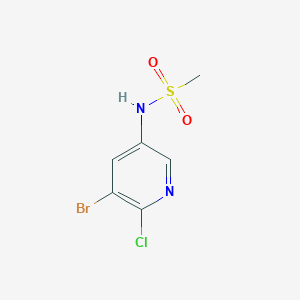
![Methyl 4-amino-3-{[(3-ethylimidazol-4-yl)methyl]amino}benzoate](/img/structure/B13985128.png)
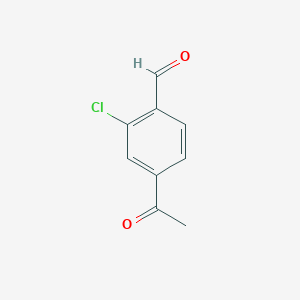
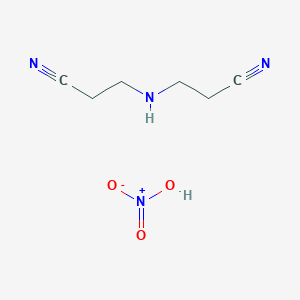
![1-[2-Bromo-6-(trifluoromethyl)pyridin-4-YL]ethanone](/img/structure/B13985139.png)
![(r)-3-([1,1'-Biphenyl]-4-yl)-2-(aminomethyl)propanoic acid](/img/structure/B13985153.png)
![(6-Bromo-7-fluoro-2-methylimidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B13985160.png)
![2,6-Di-tert-butyl-4-[1-(1H-imidazol-1-yl)-1-(4-methoxyphenyl)ethyl]phenol](/img/structure/B13985175.png)
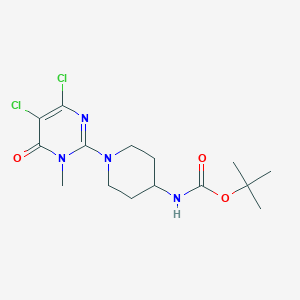
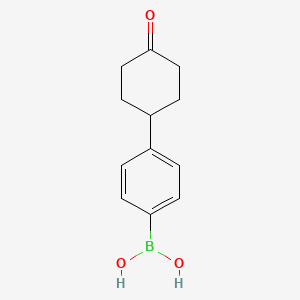
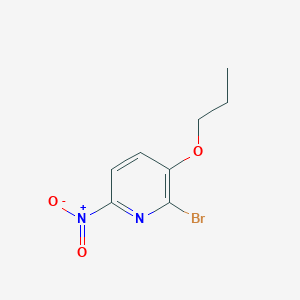
![1-Methyl-4-[2-(4-nitro-phenoxy)-ethyl]-piperazine](/img/structure/B13985195.png)


